2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1019367-37-3
VCID: VC7868990
InChI: InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)10-18-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3
SMILES: CN1CCN(CC1)C(=O)COC2=CC=CC(=C2)N
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol

2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one

CAS No.: 1019367-37-3

Cat. No.: VC7868990

Molecular Formula: C13H19N3O2

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one - 1019367-37-3

Specification

CAS No. 1019367-37-3
Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
IUPAC Name 2-(3-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)10-18-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3
Standard InChI Key IYIKKOJWAHDMAU-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)COC2=CC=CC(=C2)N
Canonical SMILES CN1CCN(CC1)C(=O)COC2=CC=CC(=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is defined by the molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol . Its IUPAC name, 2-(3-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone, systematically describes the connectivity of its constituent groups:

  • A 4-methylpiperazin-1-yl moiety at position 1 of the ethanone backbone.

  • A 3-aminophenoxy group at position 2, linked via an oxygen atom .

Stereochemical and Conformational Properties

The compound’s 2D structure (Fig. 1) reveals a planar aminophenyl ring connected to a piperazine heterocycle through an ethanone spacer. Computational models predict a collision cross section (CCS) of 155.6 Ų for the [M+H]+ adduct, suggesting moderate three-dimensional bulkiness . The piperazine ring adopts a chair conformation, while the phenoxy group exhibits free rotation around the ether bond, enabling dynamic interactions with biological targets .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₉N₃O₂
Molecular Weight249.31 g/mol
SMILESCN1CCN(CC1)C(=O)COC2=CC=CC(=C2)N
InChI KeyIYIKKOJWAHDMAU-UHFFFAOYSA-N
Predicted CCS ([M+H]+)155.6 Ų

Synthesis and Reactivity

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves sequential coupling reactions:

  • Piperazine Functionalization: Quaternization of 4-methylpiperazine with an ethanone precursor, possibly via nucleophilic acyl substitution .

  • Phenoxy Coupling: Mitsunobu or Ullmann-type reactions to attach the 3-aminophenol group to the ethanone spacer .

Reactivity Profile

The compound’s primary amine (–NH₂) and tertiary amine (piperazine) groups confer reactivity toward electrophiles, enabling:

  • Acylation: Formation of amide derivatives for enhanced bioavailability.

  • Chelation: Coordination with metal ions, relevant in catalyst design.

SupplierLocationContactPurity Grade
OTAVA ChemicalsUkrainenorth.america@otavachemicals.comResearch
UkrOrgSynthesis Ltd.Ukrainey.barysheva@ukrorgsynth.comTechnical

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